molecular formula C11H13N5 B2972743 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide CAS No. 1546795-68-9

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide

Cat. No.: B2972743
CAS No.: 1546795-68-9
M. Wt: 215.26
InChI Key: RAHJZWYKYBXCIG-UHFFFAOYSA-N
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Description

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide typically involves the following steps:

  • Condensation Reaction: : The starting materials, 3,5-dimethyl-1H-pyrazole and pyridine-2-carboximidamide, undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

  • Heating and Purification: : The reaction mixture is heated to a specific temperature (usually around 80-100°C) to facilitate the formation of the desired product. After completion, the product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure efficient production. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.

  • Reduction: : Reduction reactions can lead to the formation of pyridine-2-carboximidamide derivatives.

  • Substitution: : Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:
  • Oxidation: : Pyridine-2-carboxylic acid derivatives.

  • Reduction: : Reduced pyridine-2-carboximidamide derivatives.

  • Substitution: : A variety of substituted pyrazole derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in the synthesis of more complex organic compounds.

  • Biology: : Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: : Studied for its pharmacological effects, such as anti-inflammatory and antitumor activities.

  • Industry: : Employed in the development of new materials and catalysts.

Comparison with Similar Compounds

5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide is similar to other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and pyridine-2-carboximidamide. its unique structure and functional groups contribute to its distinct chemical and biological properties. Other similar compounds include:

  • 3,5-Dimethyl-1H-pyrazole

  • Pyridine-2-carboximidamide

  • Hydrazine-coupled pyrazole derivatives

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Properties

IUPAC Name

5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9/h3-6H,1-2H3,(H3,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHJZWYKYBXCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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